molecular formula C17H12Cl2N2O2 B338289 1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE

1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE

Cat. No.: B338289
M. Wt: 347.2 g/mol
InChI Key: ZRXJDZKZUVEROU-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 3-Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other suitable reagents.

    Attachment of the 3,4-Dichlorophenyl Group: This step involves the reaction of the quinoxaline derivative with a 3,4-dichlorophenyl halide under nucleophilic substitution conditions.

    Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage through an appropriate coupling reaction, such as the reaction of an acyl chloride with an alcohol.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the dichlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE depends on its specific biological target. Generally, quinoxaline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: By interacting with specific receptors, it can modulate cellular signaling pathways.

    DNA Intercalation: By intercalating into DNA, it can affect DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-2-[(2-quinoxalinyl)oxy]ethanone: Lacks the 3-methyl group on the quinoxaline core.

    1-(3,4-Dichlorophenyl)-2-[(3-methyl-4-quinoxalinyl)oxy]ethanone: Has a different substitution pattern on the quinoxaline core.

    1-(3,4-Dichlorophenyl)-2-[(3-methyl-2-quinoxalinyl)oxy]propanone: Contains a propanone linkage instead of ethanone.

Uniqueness

1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and quinoxaline moieties. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(3-methylquinoxalin-2-yl)oxyethanone

InChI

InChI=1S/C17H12Cl2N2O2/c1-10-17(21-15-5-3-2-4-14(15)20-10)23-9-16(22)11-6-7-12(18)13(19)8-11/h2-8H,9H2,1H3

InChI Key

ZRXJDZKZUVEROU-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1OCC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OCC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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